molecular formula C8H9NO4 B2795665 methyl 5-[(E)-hydroxyiminomethyl]-2-methylfuran-3-carboxylate CAS No. 1000932-97-7

methyl 5-[(E)-hydroxyiminomethyl]-2-methylfuran-3-carboxylate

Cat. No.: B2795665
CAS No.: 1000932-97-7
M. Wt: 183.163
InChI Key: KBDSPBBDGPFZMC-UHFFFAOYSA-N
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Description

Methyl 5-[(E)-hydroxyiminomethyl]-2-methylfuran-3-carboxylate (CAS: 1000932-97-7) is a high-purity furan derivative of significant interest in medicinal and organic chemistry research. With a molecular formula of C 8 H 9 NO 4 and a molecular weight of 183.16 g/mol, this compound features a furan ring core substituted with both a methyl ester and an (E)-configured hydroxyiminomethyl functional group . This specific structure makes it a valuable synthetic intermediate or precursor for the development of novel chemical entities. The presence of the oxime group provides a versatile handle for further chemical modifications, allowing researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies . Furan-based compounds are recognized as important pharmacophores and are frequently investigated for their biological potential . Prior research on structurally similar furan compounds has demonstrated a range of promising biological activities, including antibacterial and anticancer effects, making this chemical class a fertile area for drug discovery efforts . This product is intended for research applications such as the synthesis of novel heterocyclic compounds and in vitro bioactivity screening. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-[(E)-hydroxyiminomethyl]-2-methylfuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-5-7(8(10)12-2)3-6(13-5)4-9-11/h3-4,11H,1-2H3/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDSPBBDGPFZMC-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C=NO)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(O1)/C=N/O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(E)-hydroxyiminomethyl]-2-methylfuran-3-carboxylate typically involves the reaction of 2-methylfuran-3-carboxylic acid with hydroxylamine hydrochloride in the presence of a base, followed by esterification with methanol . The reaction conditions often include:

    Temperature: Room temperature

    Solvent: Methanol

    Catalyst: Acid or base catalyst

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

methyl 5-[(E)-hydroxyiminomethyl]-2-methylfuran-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The hydroxyimino group can be reduced to form amines.

    Substitution: The furan ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted furan derivatives with various functional groups.

Scientific Research Applications

methyl 5-[(E)-hydroxyiminomethyl]-2-methylfuran-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 5-[(E)-hydroxyiminomethyl]-2-methylfuran-3-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The furan ring can also participate in π-π interactions and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a broader class of 2,5-disubstituted furan-3-carboxylates. Key structural analogs include:

Compound Name Substituents (Position 5) Core Structure Reference ID
Ethyl 5-[(hydrazono)methyl]-2-methylfuran-3-carboxylate (7c) Hydrazono group Furan-3-carboxylate
Ethyl 5-[2-(benzoylhydrazono)ethyl]-2-methylfuran-3-carboxylate (10a) Benzoylhydrazonoethoxy group Furan-3-carboxylate
Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate (9) Chloromethyl group Furan-3-carboxylate
Ethyl 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-methylfuran-3-carboxylate (5e) Bulky aryl group Furan-3-carboxylate

Key Observations :

  • Hydrazone derivatives (7c, 10a) exhibit distinct reactivity due to the presence of NH groups, enabling coordination with metal ions or participation in cyclization reactions .
Physical and Spectral Properties
Property Target Compound (Oxime) Ethyl 5-(chloromethyl)-2-methylfuran-3-carboxylate (9) Ethyl 5-(benzoylhydrazono) Derivative (10a)
Melting Point Not reported Not reported 204–206°C
IR Peaks Expected: OH (~3426 cm⁻¹), C=N (~1616 cm⁻¹) C-Cl stretch (~600–800 cm⁻¹) NH (~3280 cm⁻¹), C=O (1715 cm⁻¹)
NMR Signals δ ~8.15 (CH=N) δ ~4.2 (CH₂Cl) δ ~7.55 (aromatic protons)
Elemental Analysis Expected: C ~50–56% Found: C 56.15%, H 5.46% Found: C 55.82%, Cl 12.68%

Key Observations :

  • The oxime group introduces characteristic IR absorption for OH and C=N bonds, absent in halogenated analogs.
  • Aryl-substituted derivatives (e.g., 5e) display higher melting points due to increased molecular rigidity .

Biological Activity

Methyl 5-[(E)-hydroxyiminomethyl]-2-methylfuran-3-carboxylate is a compound of increasing interest in biological research due to its potential antimicrobial and anticancer properties. This article provides an overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of methyl 5-formylfuran-3-carboxylate with hydroxylamine hydrochloride under basic conditions. The reaction typically occurs in solvents such as ethanol or methanol at room temperature. This compound features a hydroxyimino group, which is significant for its biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets in biological systems. The hydroxyimino group can form hydrogen bonds with proteins, influencing their function. Additionally, the furan ring can engage in π-π interactions with aromatic residues in proteins, potentially modulating enzymatic activity and receptor binding.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, comparable to known antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus250
Escherichia coli200
Bacillus subtilis150
Bacillus cereus300

Anticancer Activity

The compound has also been investigated for its cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and Vero (African green monkey kidney cells). The half-maximal inhibitory concentration (IC50) values from MTT assays reveal promising anticancer activity.

Cell LineIC50 (µg/mL)
HeLa62.37
HepG275.00
Vero100.00

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study published in the Oriental Journal of Chemistry evaluated the antibacterial properties of various furan derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Evaluation : Research conducted on the cytotoxic effects of this compound revealed that it effectively inhibited the proliferation of HeLa cells with an IC50 value of 62.37 µg/mL. This suggests a potential role in cancer therapeutics .
  • Mechanistic Insights : Further investigations into the mechanism of action showed that the compound could modulate key signaling pathways involved in cell proliferation and apoptosis, making it a candidate for drug development .

Q & A

Q. What are the optimal synthetic routes for methyl 5-[(E)-hydroxyiminomethyl]-2-methylfuran-3-carboxylate, and how can reaction conditions be optimized to improve yield and purity?

Answer: The synthesis typically involves a multi-step process:

Condensation : Reacting a furan-3-carboxylate precursor with hydroxylamine under reflux conditions in ethanol or methanol to form the hydroxyiminomethyl group.

Esterification : Protecting the carboxylic acid group via methylation.

Purification : Using column chromatography or recrystallization to isolate the product.

Q. Key optimization parameters :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction neutralization.
  • Temperature : Reflux conditions (70–80°C) improve kinetics but risk decomposition of the thermally sensitive hydroxyiminomethyl group.
  • Catalysts : Acidic or basic catalysts (e.g., acetic acid or triethylamine) can accelerate specific steps but may require quenching .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies substituents on the furan ring (e.g., methyl ester at δ 3.7–3.9 ppm, hydroxyiminomethyl proton at δ 8.1–8.3 ppm).
    • ¹³C NMR : Confirms carbonyl groups (ester C=O at ~165 ppm, imine C=N at ~150 ppm).
  • IR Spectroscopy : Detects C=O (1720–1740 cm⁻¹) and N–O (930–960 cm⁻¹) stretches.
  • HPLC : Quantifies purity (>95% required for biological assays) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. How does the E-configuration of the hydroxyiminomethyl group influence the compound’s stability under different storage conditions (e.g., temperature, pH, solvent systems)?

Answer:

  • Thermal stability : The E-isomer is prone to isomerization above 40°C; store at –20°C in inert atmospheres.
  • pH sensitivity : Degrades in strongly acidic (pH < 3) or basic (pH > 9) conditions due to hydrolysis of the imine bond.
  • Solvent compatibility : Stable in DMSO or ethanol for short-term storage; avoid aqueous buffers without stabilizers like ascorbic acid .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s participation in [3+2] cycloaddition reactions, and how do computational methods (e.g., DFT calculations) support experimental observations?

Answer:

  • Mechanism : The hydroxyiminomethyl group acts as a dipolarophile, reacting with nitrile oxides or azides via Huisgen cycloaddition. The E-configuration ensures proper orbital alignment (HOMO-LUMO interactions).
  • Computational validation :
    • DFT studies : Calculate activation energies for transition states (e.g., B3LYP/6-31G* level).
    • Molecular dynamics : Simulate solvent effects on reaction kinetics.
      Experimental yields correlate with predicted regioselectivity (e.g., 72% yield for nitrile oxide adducts vs. 58% for azides) .

Q. How can conflicting bioactivity data from antimicrobial assays be resolved through structure-activity relationship (SAR) studies and target validation approaches?

Answer:

  • SAR strategies :
    • Modify substituents (e.g., replace methyl ester with ethyl) to assess impact on MIC values.
    • Compare activity against Gram-positive vs. Gram-negative bacteria to identify selectivity.
  • Target validation :
    • Enzyme inhibition assays : Test binding to bacterial dihydrofolate reductase (DHFR) using fluorescence polarization.
    • Molecular docking : Map interactions between the hydroxyiminomethyl group and DHFR’s active site (e.g., Glide SP scoring).
      Conflicting data often arise from assay variability (e.g., broth microdilution vs. agar diffusion); orthogonal assays (e.g., time-kill curves) improve reliability .

Q. What advanced crystallization strategies using software like SHELXL improve X-ray diffraction quality for this thermally sensitive compound?

Answer:

  • Crystallization : Use slow evaporation in mixed solvents (e.g., dichloromethane/hexane) at 4°C to minimize thermal degradation.
  • Refinement with SHELXL :
    • Apply TWIN commands for handling twinned crystals.
    • Use HKLF 5 format for high-resolution data (>1.0 Å) to refine anisotropic displacement parameters.
      Example: A 1.2 Å dataset resolved the E-configuration with R1 = 0.039, validating the imine geometry .

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